![molecular formula C22H22N2OS2 B2362292 2-((3-methylbenzyl)thio)-3-phenethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one CAS No. 877652-88-5](/img/structure/B2362292.png)
2-((3-methylbenzyl)thio)-3-phenethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one
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Overview
Description
The compound “2-((3-methylbenzyl)thio)-3-phenethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one” is a type of thieno[2,3-d]pyrimidin-4-one . Thieno[2,3-d]pyrimidin-4-ones are a class of compounds that have been studied for their potential antimicrobial and antitubercular properties .
Synthesis Analysis
Thieno[2,3-d]pyrimidin-4-ones can be synthesized through various methods. One effective method involves the Pd(dppf)Cl2-catalyzed carbonylation of substituted 4-chlorothieno[2,3-d]pyrimidines . This method has been used to access novel substituted thieno[2,3-d]pyrimidine-4-carboxylic acids in 63–71% yields .Molecular Structure Analysis
The molecular structure of thieno[2,3-d]pyrimidin-4-ones can vary based on the substitutions at different positions. For example, a compound with a similar structure, “2-((2-METHYLBENZYL)THIO)-3-(4-METHYLPHENYL)-4(3H)-QUINAZOLINONE”, has a linear formula of C23H20N2OS .Chemical Reactions Analysis
Thieno[2,3-d]pyrimidin-4-ones can undergo various chemical reactions. For instance, substituted 4-chlorothieno[2,3-d]pyrimidines can be carbonylated using Pd(dppf)Cl2 to produce novel substituted thieno[2,3-d]pyrimidine-4-carboxylic acids .Mechanism of Action
Target of Action
The compound, also known as 2-[(3-methylphenyl)methylsulfanyl]-3-(2-phenylethyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one, has been studied for its potential neuroprotective and anti-neuroinflammatory properties . It has been found to interact with ATF4 and NF-kB proteins , which are involved in the regulation of endoplasmic reticulum (ER) stress and inflammation .
Mode of Action
The compound interacts with its targets, ATF4 and NF-kB proteins, through a favorable interaction with active residues . This interaction leads to the inhibition of ER stress and the NF-kB inflammatory pathway .
Biochemical Pathways
The compound affects the ER stress pathway and the NF-kB inflammatory pathway . The inhibition of these pathways results in reduced expression of the ER chaperone, BIP, and the apoptosis marker cleaved caspase-3 . This suggests that the compound may have a role in modulating apoptosis and inflammation, which are key processes in neurodegenerative diseases.
Result of Action
The compound exhibits promising neuroprotective and anti-inflammatory properties . It has been found to significantly reduce the production of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) in LPS-stimulated human microglia cells . Additionally, it has been shown to reduce the expression of the ER chaperone, BIP, and the apoptosis marker cleaved caspase-3 in human neuronal cells .
Advantages and Limitations for Lab Experiments
2-((3-methylbenzyl)thio)-3-phenethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one has several advantages for lab experiments, including its potent biological activity, unique chemical structure, and diverse biological effects. However, there are also some limitations associated with the use of this compound in lab experiments, including its low solubility in water and the need for specialized equipment and expertise for its synthesis and purification.
Future Directions
There are several future directions for the study of 2-((3-methylbenzyl)thio)-3-phenethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one, including the development of more efficient synthesis methods, the investigation of its potential therapeutic applications in various diseases, and the elucidation of its mechanism of action. Additionally, the use of this compound in combination with other drugs or therapies may enhance its therapeutic efficacy and reduce potential side effects. Overall, the study of this compound has the potential to lead to the development of novel and effective therapies for various diseases.
Synthesis Methods
The synthesis of 2-((3-methylbenzyl)thio)-3-phenethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one involves a series of chemical reactions that include the condensation of 2-thiouracil with 3-methylbenzyl bromide, followed by the reaction with phenethyl bromide in the presence of a base such as potassium carbonate. The final product is obtained after purification and isolation using column chromatography.
Scientific Research Applications
2-((3-methylbenzyl)thio)-3-phenethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. Recent studies have shown that this compound exhibits potent anticancer activity by inducing apoptosis and inhibiting tumor growth in various cancer cell lines. Additionally, this compound has been shown to possess anti-inflammatory and neuroprotective properties, making it a potential candidate for the treatment of neurodegenerative diseases.
Biochemical Analysis
Biochemical Properties
Compounds in the thieno[2,3-d]pyrimidin-4-ones class have been found to exhibit significant antimicrobial activity against Mycobacterium tuberculosis H37Ra and Mycobacterium bovis BCG . The exact enzymes, proteins, and other biomolecules that 2-((3-methylbenzyl)thio)-3-phenethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one interacts with are yet to be identified.
Cellular Effects
Related compounds have shown non-cytotoxic effects against four cell lines
properties
IUPAC Name |
2-[(3-methylphenyl)methylsulfanyl]-3-(2-phenylethyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2OS2/c1-16-6-5-9-18(14-16)15-27-22-23-19-11-13-26-20(19)21(25)24(22)12-10-17-7-3-2-4-8-17/h2-9,14H,10-13,15H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQGUYDDAOZUILT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CSC2=NC3=C(C(=O)N2CCC4=CC=CC=C4)SCC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2OS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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